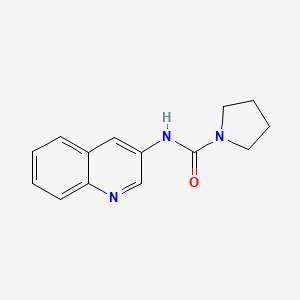

![molecular formula C14H14N2O4S B5548387 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

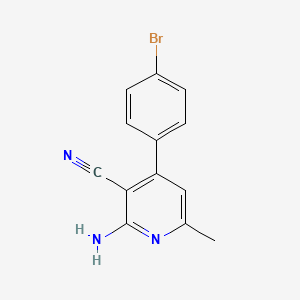

Synthesis Analysis

The synthesis of sulfonamide compounds, including those related to “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide”, involves multiple steps, including amide formation, sulfonation, and often complex reactions involving specific reagents to introduce the sulfonyl and methoxy groups onto the benzene ring. A common approach involves the reaction of sulfonyl chlorides with amines or the amidation of sulfonyl chlorides with benzamide derivatives under controlled conditions (Owa et al., 2002).

Molecular Structure Analysis

The molecular structure of “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide” and related compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies provide insights into the arrangement of atoms, the geometry of the molecule, and intramolecular interactions, which are crucial for understanding its reactivity and properties. Vibrational spectroscopic investigation and molecular docking studies have been used to explore the molecular structure and potential interactions with biological targets (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Sulfonamide compounds, including “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide”, participate in various chemical reactions that are central to their chemical properties. These reactions include sulfonation, amidation, and reactions with nucleophiles. The reactivity of these compounds is influenced by the presence of the sulfonyl and methoxy groups, which affect the electron density and reactivity of the benzamide core (Hayun et al., 2012).

Physical Properties Analysis

The physical properties of “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide”, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are essential for its handling, formulation, and potential applications in non-drug areas. Studies involving X-ray diffraction and thermal analysis provide valuable data on the crystalline forms, phase transitions, and stability of the compound under various conditions (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide” are characterized by its reactivity towards various chemical reagents, stability under different conditions, and the potential for undergoing chemical transformations. The sulfonyl and methoxy groups play a significant role in its chemical behavior, affecting its acidity, basicity, and nucleophilic substitution reactions. These properties are crucial for its synthesis, modification, and potential applications in various fields (Ulus et al., 2013).

Wissenschaftliche Forschungsanwendungen

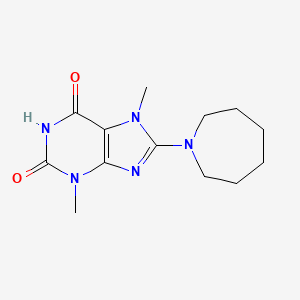

Enzyme Inhibition and Drug Design

- 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide derivatives have shown significant potential in novel drug design due to their wide range of bioactivities. These compounds exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II), with notable potency at nanomolar levels. These findings suggest their potential use in treating conditions related to enzyme dysregulation (Tuğrak, Gül, Anıl, & Gülçin, 2020).

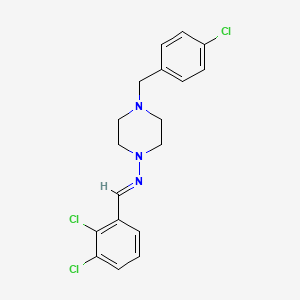

Antitumor Activity

- Research indicates that derivatives of 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have potent cell cycle inhibitory effects, making them candidates for antitumor treatments. These compounds have progressed to clinical trials, highlighting their significance in cancer therapy (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Antidiabetic Potential

- 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide derivatives have been explored for their hypoglycemic properties. Studies reveal that these compounds are more active than certain sulfonylureas, making them a potential therapeutic option for type 2 diabetes. Their ability to influence insulin release could be pivotal in diabetes management (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

Synthesis and Pharmacological Properties

- Studies on the synthesis of benzamide derivatives, including 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide, have led to the development of selective serotonin 4 receptor agonists. These compounds have been shown to accelerate gastric emptying and increase the frequency of defecation, potentially offering new options for gastrointestinal treatments (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Wirkmechanismus

Target of Action

A structurally similar compound, 2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide, has been reported to target the mitogen-activated protein kinase 8 (mapk8) in humans . MAPK8 is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation and development.

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-20-10-6-8-11(9-7-10)21(18,19)16-13-5-3-2-4-12(13)14(15)17/h2-9,16H,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEPRFCJYLIVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)